molecular formula C28H36N6O7S B14482082 Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) CAS No. 64889-80-1

Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid)

Cat. No.: B14482082
CAS No.: 64889-80-1
M. Wt: 600.7 g/mol
InChI Key: XWEXYQXVJBTXIE-GURFEQJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) involves a multi-step process. One common method includes the use of a one-pot three-component synthesis involving 2-amino-5-chlorophenol, different aldehydes, and N,N-dimethylformamide (DMF) with glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Enkephalinamide, 2-threonyl-5-(4-thiazolidinecarboxylic acid) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Properties

CAS No.

64889-80-1

Molecular Formula

C28H36N6O7S

Molecular Weight

600.7 g/mol

IUPAC Name

(4R)-3-[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C28H36N6O7S/c1-16(35)24(33-26(39)20(29)11-18-7-9-19(36)10-8-18)27(40)32-23(37)13-31-21(12-17-5-3-2-4-6-17)28(41)34-15-42-14-22(34)25(30)38/h2-10,16,20-22,24,31,35-36H,11-15,29H2,1H3,(H2,30,38)(H,33,39)(H,32,37,40)/t16-,20-,21-,22-,24+/m0/s1

InChI Key

XWEXYQXVJBTXIE-GURFEQJZSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N)O

Origin of Product

United States

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